KC7f2

Description

Propriétés

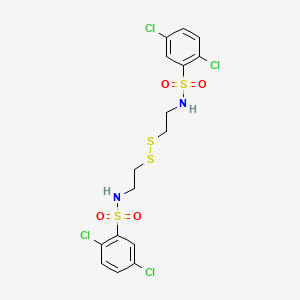

IUPAC Name |

2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQLACDIZMLXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl4N2O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927822-86-4 | |

| Record name | KC7f2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927822864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 927822-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KC7F2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94C2DMM81L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KC7f2: A Technical Guide to a Novel HIF-1α Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC7f2 is a novel, cell-permeable small molecule that has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) translation.[1][2] With a central structure of cystamine, this compound presents a promising avenue for therapeutic intervention in pathologies characterized by hypoxia, such as various cancers and retinal neovascularization.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and key experimental data, to support ongoing research and development efforts.

Chemical Structure and Properties

This compound is chemically known as N,N'-(Dithiodi-2,1-ethanediyl)bis[2,5-dichlorobenzenesulfonamide]. Its fundamental chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 927822-86-4 | [3][4] |

| Molecular Formula | C₁₆H₁₆Cl₄N₂O₄S₄ | [5] |

| Molecular Weight | 570.38 g/mol | |

| SMILES | ClC1=CC=C(Cl)C(S(NCCSSCCNS(C2=C(Cl)C=CC(Cl)=C2)(=O)=O)(=O)=O)=C1 | |

| InChI Key | REQLACDIZMLXIC-UHFFFAOYSA-N | [5] |

Mechanism of Action

This compound selectively inhibits the synthesis of the HIF-1α protein without affecting its mRNA transcription or the stability of the protein itself.[4] This inhibitory action is attributed to the suppression of the phosphorylation of key regulators of protein synthesis, namely the eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and the p70 S6 kinase (p70 S6K).[1][5] By downregulating HIF-1α protein levels, this compound effectively blocks the transcription of HIF-1 target genes that are crucial for cellular adaptation to hypoxia, including those involved in angiogenesis, glucose metabolism, and cell survival.[1][6]

Figure 1: Signaling pathway of this compound's inhibitory action on HIF-1α translation.

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in a variety of in vitro and in vivo models.

In Vitro Studies

This compound effectively inhibits HIF-1-mediated transcription in various cancer cell lines, including glioma, breast, and prostate cancer cells.[1] It also exhibits enhanced cytotoxicity under hypoxic conditions.[1]

| Cell Line | Assay | Concentration | Effect | Reference |

| LN229-HRE-AP | HIF-1 Reporter Assay | 20 µM | IC₅₀ for HIF-1 pathway inhibition | [4] |

| Various Cancer Cell Lines | Cytotoxicity Assay | 15-25 µM | IC₅₀ for cell viability | [4][5] |

| U87MG Glioma Cells | Cell Proliferation | 19-22 µM | Significant inhibition of cell proliferation | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | 20 µM | Significant inhibition of tube formation | [3] |

| LN229, U251MG, MCF7, PC3, LNZ308 | Western Blot | >20 µmol/L | Strong decrease in HIF-1α protein levels | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation | 10 µM | Inhibition of VEGF-induced proliferation | [2] |

In Vivo Studies

Animal studies have shown the potential of this compound in treating conditions associated with hypoxia and angiogenesis.

| Animal Model | Dosage | Administration | Effect | Reference |

| C57BL/6J Mice (Hypoxia-induced cardiac dysfunction) | 10 mg/kg | Intraperitoneal | Prevented cardiac dysfunction and reduced HIF-1 expression | [3] |

| C57BL/6J Mice (Oxygen-induced retinopathy) | 10 mg/kg/d | Intraperitoneal | Significantly attenuated pathological neovascularization | [2] |

Experimental Protocols

The following are representative experimental protocols for studying the effects of this compound.

In Vitro HIF-1α Inhibition Assay

Figure 2: Workflow for in vitro analysis of HIF-1α protein inhibition by this compound.

Protocol:

-

Cell Culture: Cancer cell lines (e.g., LN229) are cultured in appropriate media.[7]

-

Treatment: Cells are treated with this compound at various concentrations.[7]

-

Hypoxia Induction: Cells are placed in a hypoxic chamber for a specified duration.[7]

-

Protein Extraction and Analysis: Cell lysates are prepared, and HIF-1α protein levels are quantified using Western blotting.[7]

In Vivo Oxygen-Induced Retinopathy Model

Figure 3: Workflow for in vivo assessment of this compound in an OIR model.

Protocol:

-

Model Induction: Oxygen-induced retinopathy is induced in neonatal mice.[2]

-

Drug Administration: this compound is administered daily via intraperitoneal injection.[2]

-

Tissue Collection: At the end of the study period, animals are euthanized, and their eyes are enucleated.[2]

-

Histological Analysis: Retinal flat mounts are prepared and stained to visualize and quantify neovascularization.[2]

Conclusion

This compound is a valuable research tool for investigating the roles of HIF-1α in various physiological and pathological processes. Its specific mechanism of action as a translational inhibitor provides a unique approach to targeting the HIF-1 pathway. The data presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for cancer and other diseases driven by hypoxia and aberrant angiogenesis. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Hypoxia-inducible Factor 1α Inhibitor this compound Attenuates Oxygen-induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

KC7f2: A Technical Guide to a Novel HIF-1α Translation Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KC7f2 is a novel, cell-permeable small molecule that has been identified as a potent inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Discovered through a high-throughput screening of a natural product-like chemical library, this compound exerts its inhibitory effect by specifically suppressing the translation of HIF-1α protein, a key mediator of the cellular response to hypoxia and a critical target in cancer therapy. This document provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, including detailed experimental protocols and a summary of its biological activity.

Discovery and Development History

This compound was identified from a 10,000-member natural product-like chemical compound library using a HIF-responsive reporter cell-based assay.[1] This screening aimed to discover novel inhibitors of the HIF-1 pathway, which is overexpressed in many cancers and plays a crucial role in tumor adaptation to hypoxic environments. This compound, a compound with a central cystamine structure, emerged as a promising lead.[1] Subsequent studies have focused on elucidating its mechanism of action and evaluating its potential as a therapeutic agent, particularly in oncology and for diseases involving pathological neovascularization.[2][3]

Chemical Properties

| Property | Value |

| Chemical Name | N,Nʹ-(2,5-Dichlorosulfonyl)cystamine |

| Synonyms | HIF-1α Translation Inhibitor, this compound; HIF Inhibitor III |

| CAS Number | 927822-86-4 |

| Molecular Formula | C₁₆H₁₆Cl₄N₂O₄S₄ |

| Molecular Weight | 570.38 g/mol |

Mechanism of Action

This compound selectively inhibits the synthesis of the HIF-1α protein at the translational level.[4] Unlike many other HIF-1 inhibitors, it does not affect the transcription of HIF-1α mRNA or the proteasomal degradation of the HIF-1α protein.[4] The inhibitory action of this compound is mediated through the suppression of the phosphorylation of two key regulators of protein translation: the eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and the p70 S6 kinase (p70 S6K).[1] By inhibiting the phosphorylation of these proteins, this compound effectively stalls the translation of HIF-1α mRNA, leading to a reduction in HIF-1α protein levels and subsequent downregulation of HIF-1 target genes.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Condition | IC₅₀ | Reference |

| HIF-1 Transcriptional Activity | LN229-HRE-AP | Hypoxia (1% O₂) | ~20 µM | [4][5] |

| Cytotoxicity (SRB Assay) | MCF7 (Breast Cancer) | 72h incubation | ~15-25 µM | [4] |

| Cytotoxicity (SRB Assay) | LNZ308 (Glioma) | 72h incubation | ~15-25 µM | [4] |

| Cytotoxicity (SRB Assay) | A549 (Lung Cancer) | 72h incubation | ~15-25 µM | [4] |

| Cytotoxicity (SRB Assay) | U251MG (Glioma) | 72h incubation | ~15-25 µM | [4] |

| Cytotoxicity (SRB Assay) | LN229 (Glioma) | 72h incubation | ~15-25 µM | [4] |

| Cell Proliferation (CCK8 Assay) | HUVEC | VEGF-induced | 10 µM (inhibition) | [2] |

Experimental Protocols

HIF-Responsive Reporter Gene Assay

This assay was central to the discovery of this compound. It measures the transcriptional activity of HIF-1.

Methodology:

-

Cell Line: LN229 human glioma cells stably transfected with a plasmid containing an alkaline phosphatase (AP) reporter gene under the control of six copies of the hypoxia-response element (HRE) from the VEGF gene (LN229-HRE-AP).[5]

-

Cell Seeding: Plate LN229-HRE-AP cells in 96-well plates at a density of 4 x 10³ cells per well.[5]

-

Compound Treatment: Add varying concentrations of this compound to the wells.

-

Hypoxic Incubation: Incubate the plates for 24 hours under hypoxic conditions (1% O₂, 5% CO₂, 37°C).[5]

-

Lysis and Detection: Lyse the cells and measure the alkaline phosphatase activity using a chemiluminescent substrate.

-

Data Analysis: Calculate the relative AP activity compared to untreated control cells to determine the inhibitory effect of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 4,000 cells/well and culture under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.[5]

-

Compound Treatment: Treat cells with various concentrations of this compound for 72 hours.[5]

-

Cell Fixation: Fix the cells by adding 50% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[5]

-

Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.[5]

-

Washing: Remove unbound dye by washing the plates five times with 1% acetic acid.[5]

-

Solubilization: Dissolve the bound dye in 10 mM unbuffered Tris base.[5]

-

Measurement: Read the absorbance at 564 nm using a microplate reader.[5]

-

Data Analysis: Calculate cell proliferation based on the optical density values.

Western Blot Analysis

This technique is used to measure the protein levels of HIF-1α and other signaling proteins.

Methodology:

-

Cell Treatment: Treat cells (e.g., LN229, U251MG, MCF7, PC3) with this compound at desired concentrations (e.g., 40 µM) for specified durations (e.g., 8 or 24 hours) under hypoxic conditions.[6]

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., HIF-1α, phospho-4EBP1, phospho-p70 S6K, and loading controls like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Oxygen-Induced Retinal Neovascularization (OIR) Model

This model is used to assess the anti-angiogenic effects of this compound in vivo.

Methodology:

-

Model Induction: Use C57BL/6J mouse pups or Sprague-Dawley rat pups. At postnatal day 7 (P7), place the pups and their nursing mothers in a 75-80% oxygen environment for 5 days to induce vessel regression in the central retina.[2][7] At P12, return the animals to room air to induce relative hypoxia and subsequent retinal neovascularization.[2]

-

This compound Administration: Administer this compound via intraperitoneal injections at a specified dosage (e.g., 10 mg/kg/day).[2]

-

Tissue Collection and Analysis: At P17, euthanize the animals and enucleate the eyes. Dissect the retinas and perform whole-mount staining with isolectin B4 to visualize the retinal vasculature.

-

Quantification: Quantify the areas of neovascularization and avascular zones using imaging software.

Summary and Future Directions

This compound is a valuable research tool for studying the HIF-1 pathway and holds promise for further therapeutic development. Its unique mechanism of inhibiting HIF-1α translation distinguishes it from other HIF inhibitors. Preclinical studies have demonstrated its efficacy in various cancer cell lines and in a model of retinal neovascularization.[2] Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy and safety in more advanced preclinical cancer models, and exploring its potential in other hypoxia-driven diseases.

References

- 1. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Hypoxia-inducible Factor 1α Inhibitor this compound Attenuates Oxygen-induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Hypoxia-Induced Retinal Angiogenesis by Specnuezhenide, an Effective Constituent of Ligustrum lucidum Ait., through Suppression of the HIF-1α/VEGF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of KC7f2 in vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC7f2 is a novel small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, a critical mediator of cellular adaptation to low oxygen environments and a key player in cancer progression and other pathologies.[1][2] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. This compound has been shown to effectively inhibit HIF-1α protein synthesis, leading to the downregulation of its target genes and subsequent anti-angiogenic and cytotoxic effects in various cancer cell lines.[2][3] This document serves as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting the HIF-1 pathway.

Core Mechanism of Action

This compound is a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[1] Under hypoxic conditions, HIF-1α protein levels are typically stabilized; however, this compound specifically reduces these levels in a dose-dependent manner.[1] The primary mechanism of action is the inhibition of HIF-1α protein synthesis, rather than affecting its degradation rate or mRNA transcription.[1] This inhibitory effect is associated with the suppression of the phosphorylation of key regulators of protein synthesis, including the eukaryotic initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase.[2][3]

Quantitative Biological Data

The in vitro activity of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize the key inhibitory concentrations and cytotoxic effects.

Table 1: Inhibitory Activity of this compound

| Parameter | Cell Line | Value | Conditions | Reference(s) |

| IC50 (HIF-1 Inhibition) | LN229-HRE-AP | 20 µM | Hypoxia (1% O2) | [1][4][5] |

| IC50 (Cytotoxicity) | Various Cancer Cell Lines | ~15-25 µM | 0-72 hours, Hypoxia | [1] |

| Effective Concentration (HIF-1α protein reduction) | Various Cancer Cell Lines | >20 µM | 6 hours, Hypoxia | [1] |

| Non-cytotoxic Concentration | HUVEC | 10 µM | 24 hours | [6] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration | Duration | Effect | Reference(s) |

| U87MG (Glioma) | 19–22 µM | 48 hours | Inhibited cell proliferation, induced apoptosis, reduced HIF-1α protein levels (in combination with temozolomide). | [4] |

| LN229 (Glioma) | >25 µM | 24 hours | Reduced AP activity by 90% in a HIF-reporter assay. | [3][5] |

| LNZ308 (Glioblastoma) | 40 µmol/L | 8 or 24 hours | Inhibited expression of HIF target genes (MMP2, enolase 1, CA IX, endothelin 1). | [5] |

| U251MG (Glioma), PC3 (Prostate), MCF7 (Breast) | 40 µmol/L | 8 or 24 hours | Markedly inhibited HIF-1-mediated transcription. | [5] |

Table 3: Effects of this compound on Endothelial Cells

| Cell Line | Concentration | Duration | Effect | Reference(s) |

| HUVEC | 20 µM | 6 hours (hypoxia) | Significantly inhibited viability and tube formation; reduced expression of VEGF and ROS. | [4] |

| HUVEC | 10 µM | 24 hours | Inhibited VEGF-induced cell proliferation, migration, and tube formation. | [6][7] |

Signaling Pathways

This compound exerts its biological effects by intervening in the canonical HIF-1 signaling pathway, which is aberrantly activated in many cancers and other diseases characterized by hypoxia.

Caption: this compound inhibits HIF-1α protein synthesis under hypoxic conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro experiments involving this compound.

Cell Culture and Treatment

-

Cell Lines: Human glioma (LN229, U87MG, LNZ308, U251MG), prostate cancer (PC3), breast cancer (MCF7), and human umbilical vein endothelial cells (HUVEC) are commonly used.[4][5]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Hypoxic Conditions: For hypoxia experiments, cells are placed in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2.[4][6]

-

This compound Preparation and Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] This stock is then diluted in culture medium to the desired final concentration for treating the cells. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[6]

Caption: General workflow for in vitro cell treatment with this compound.

Cytotoxicity and Cell Proliferation Assays

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is used to determine cell viability and cytotoxicity.[6]

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 50, and 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6]

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

-

EdU Incorporation Assay: This assay measures DNA synthesis and, consequently, cell proliferation.[6]

-

Treat cells with this compound as described above.

-

Add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform a click chemistry reaction to conjugate a fluorescent dye to the incorporated EdU.

-

Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.[6]

-

Western Blot Analysis

Western blotting is used to detect and quantify the protein levels of HIF-1α and its downstream targets.

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., HIF-1α, VEGF, p-4EBP1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to normalize the protein levels.[1]

HIF-1 Reporter Assay

This assay measures the transcriptional activity of HIF-1.[3]

-

Cell Line: Utilize a cell line stably transfected with a reporter plasmid containing HIF-responsive elements (HREs) driving the expression of a reporter gene, such as alkaline phosphatase (AP) or luciferase (e.g., LN229-HRE-AP).[3]

-

Treatment: Treat the reporter cells with this compound under hypoxic conditions for a defined period (e.g., 24 hours).[3]

-

Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme. A reduction in enzyme activity in treated cells compared to untreated controls indicates inhibition of HIF-1 transcriptional activity.[3]

Caption: Workflow for the HIF-1 reporter gene assay.

Endothelial Cell Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound.[4]

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.

-

Treatment: Treat the cells with this compound (e.g., 10-20 µM) in the presence or absence of a pro-angiogenic stimulus like VEGF.[4][6]

-

Incubation: Incubate the plate for several hours to allow for the formation of capillary-like structures (tubes).

-

Visualization and Quantification: Visualize the tube network using a microscope and quantify parameters such as the number of tubes, tube length, and branching points.

Conclusion

The available in vitro data robustly demonstrates that this compound is a potent and specific inhibitor of the HIF-1 pathway. By targeting the synthesis of the HIF-1α subunit, this compound effectively abrogates the downstream cellular responses to hypoxia, including angiogenesis and cell proliferation in cancer cells. The detailed protocols and summarized data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and for the development of novel anti-cancer agents targeting the hypoxic tumor microenvironment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. glpbio.com [glpbio.com]

- 5. apexbt.com [apexbt.com]

- 6. A Novel Hypoxia-inducible Factor 1α Inhibitor this compound Attenuates Oxygen-induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

KC7f2: A Potent Inhibitor of Hypoxia-Inducible Factor-1α Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen (hypoxia), a common feature of the tumor microenvironment. Its overexpression is strongly associated with tumor progression, angiogenesis, metastasis, and resistance to therapy, making it a prime target for cancer drug development. This technical guide provides an in-depth overview of KC7f2, a small molecule inhibitor of the HIF-1 pathway. This compound has been identified as a potent and selective inhibitor of HIF-1α protein synthesis, demonstrating significant anti-tumor activity in various cancer cell lines. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule compound, with a central structure of cystamine, identified through a HIF-responsive reporter cell-based screen of a natural product-like chemical library.[1][2] It has emerged as a potent inhibitor of the HIF-1 pathway, exhibiting selective cytotoxicity towards tumor cells, particularly under hypoxic conditions.[1][2] Unlike many other HIF inhibitors that target HIF-1α protein stability, this compound uniquely acts by inhibiting the translation of HIF-1α mRNA.[1][2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of HIF-1α protein synthesis.[1][2] It does not affect the transcription of HIF-1α mRNA or the degradation rate of the HIF-1α protein.[2] The inhibitory effect is achieved through the suppression of the phosphorylation of key regulators of protein translation: the eukaryotic translation initiation factor 4E binding protein 1 (4E-BP1) and the p70 S6 kinase (S6K).[1][2] By repressing the phosphorylation of these proteins, this compound effectively halts the translation of HIF-1α, leading to a dose-dependent decrease in its protein levels.[1][2] This, in turn, prevents the activation of HIF-1 target genes that are crucial for tumor survival and progression.[1][2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on HIF-1α translation.

Quantitative Data

The following tables summarize the key quantitative data for this compound's biological activity.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Conditions | Reference(s) |

| IC50 (HIF-1 Inhibition) | LN229-HRE-AP | 20 µM | Hypoxia | [3][4] |

| IC50 (Cytotoxicity) | MCF7, LNZ308, A549, U251MG, LN229 | 15-25 µM | 72 hours | [3][4] |

| HIF-1α Protein Reduction | LN229 | Strong decrease at >20 µM | 6 hours, Hypoxia | [2][3] |

| HIF-1α Protein Reduction | U251MG, MCF7, PC3, LNZ308 | Significant reduction at 40 µM | 8 or 24 hours, Hypoxia | [2] |

| Non-toxic Concentration | HUVEC | 10 µM | 24 hours | [5][6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference(s) |

| Oxygen-induced retinopathy (OIR) mice | 10 mg/kg/d (intraperitoneal) | Attenuated pathological neovascularization | [6][7] |

| Hypoxia-induced cardiac dysfunction mice | 10 mg/kg | Prevented cardiac dysfunction, reduced cardiac HIF-1 expression | [8] |

| HTRA1-induced retinal dysfunction mouse model | 10 mg/kg (intraperitoneal) | Inhibited retinal pigment epithelial cell senescence, improved retinal function | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

HIF-1 Responsive Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of HIF-1.

Experimental Workflow:

References

- 1. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

KC7f2: A Potent Inhibitor of the Cellular Hypoxic Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cellular response to hypoxia, a state of low oxygen availability, is a critical physiological process implicated in numerous diseases, including cancer and ischemic disorders. A master regulator of this response is the Hypoxia-Inducible Factor 1 (HIF-1), a heterodimeric transcription factor. The stability and activity of its alpha subunit, HIF-1α, are tightly regulated by cellular oxygen levels. Under hypoxic conditions, HIF-1α accumulates and activates the transcription of genes that promote adaptation to low oxygen, including those involved in angiogenesis, glucose metabolism, and cell survival.[1][2] The dysregulation of the HIF-1 pathway is a hallmark of many solid tumors, making it a prime target for therapeutic intervention.[3] KC7f2 has emerged as a potent small molecule inhibitor of the HIF-1 pathway, demonstrating significant anti-tumor and anti-angiogenic properties.[1][4][5] This technical guide provides a comprehensive overview of the role of this compound in the cellular response to hypoxia, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action

This compound exerts its inhibitory effect on the HIF-1 pathway by targeting the translation of HIF-1α protein.[1][4][5][6] Unlike many other HIF-1 inhibitors that promote the degradation of HIF-1α, this compound acts by suppressing its synthesis.[4] This is achieved through the repression of the phosphorylation of key proteins involved in the initiation of translation, namely the eukaryotic initiation factor 4E binding protein 1 (4EBP1) and the p70 S6 kinase (p70S6K).[4][6] By inhibiting their phosphorylation, this compound effectively stalls the protein synthesis machinery responsible for producing HIF-1α. Consequently, under hypoxic conditions where HIF-1α would normally accumulate, treatment with this compound leads to a dose-dependent reduction in HIF-1α protein levels.[4][7] This, in turn, prevents the transcription of HIF-1 target genes, such as vascular endothelial growth factor (VEGF) and carbonic anhydrase IX.[1][5][6][8][9]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in inhibiting HIF-1α protein synthesis.

Quantitative Data

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Conditions | Reference |

| IC50 (HIF-1 inhibition) | LN229-HRE-AP | 20 µM | Hypoxia | [4][8][10] |

| IC50 (Cytotoxicity) | Various cancer cell lines | 15-25 µM | Hypoxia (72h) | [4][11] |

| Effective Concentration | LN229 | >20 µM | Hypoxia (6h) | [4][7] |

| Effective Concentration | U87MG | 19-22 µM | 48h pretreatment | [8] |

| Effective Concentration | HUVECs | 10-20 µM | Hypoxia (6-12h) | [1][5][8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Application Route | Effect | Reference |

| Mouse (Retinal Neovascularization) | 10 mg/kg/day | Intraperitoneal injection | Attenuated pathological neovascularization | [5] |

| Mouse (Hypoxia-induced Cardiac Dysfunction) | 10 mg/kg | - | Prevented cardiac dysfunction, reduced cardiac HIF-1 expression | [8] |

| Mouse (HTRA1-induced Retinal Dysfunction) | 10 mg/kg | Intraperitoneal injection | Inhibited retinal pigment epithelial cell senescence | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound on the cellular response to hypoxia.

Cell Culture and Hypoxia Induction

-

Cell Lines: Human cancer cell lines (e.g., LN229, U251MG, MCF7, PC3, LNZ308) or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[5][7][8]

-

Culture Medium: Standard cell culture medium appropriate for the specific cell line (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

-

Hypoxia Induction: Cells are placed in a hypoxic chamber or a tri-gas incubator with a controlled atmosphere of 1% O2, 5% CO2, and 94% N2 for the desired duration (typically 6 to 48 hours).[5][8][11] Normoxic control cells are maintained at 21% O2 and 5% CO2.

Western Blot Analysis for HIF-1α Protein Levels

-

Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against HIF-1α overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin, is used to normalize the protein levels.

In Vitro Angiogenesis (Tube Formation) Assay

-

Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

-

Cell Seeding: HUVECs are pre-treated with this compound (e.g., 10-20 µM) for a specified time (e.g., 4 hours) and then seeded onto the Matrigel-coated plate.[8]

-

Incubation: The plate is incubated under normoxic or hypoxic conditions for 6-12 hours to allow for tube formation.

-

Analysis: The formation of capillary-like structures is observed and photographed under a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.

Experimental Workflow

Caption: A typical experimental workflow for investigating the effects of this compound.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Novel Hypoxia-inducible Factor 1α Inhibitor this compound Attenuates Oxygen-induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

KC7f2: A Novel Inhibitor of Angiogenesis Through the HIF-1α/VEGF Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KC7f2 is a small molecule compound that has demonstrated significant anti-angiogenic properties in various preclinical models. This document provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols related to the investigation of this compound's effects on angiogenesis. The primary mechanism of this compound involves the inhibition of Hypoxia-Inducible Factor 1α (HIF-1α) translation, which subsequently downregulates the expression of Vascular Endothelial Growth Factor (VEGF) and other pro-angiogenic factors. This leads to the suppression of endothelial cell proliferation, migration, and tube formation, key processes in the formation of new blood vessels. The data presented herein supports the potential of this compound as a therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer and ischemic retinopathies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing.[1] However, dysregulated angiogenesis is a hallmark of numerous pathologies, including tumor growth and metastasis, diabetic retinopathy, and age-related macular degeneration.[2][3] A key regulator of angiogenesis is the cellular response to hypoxia, primarily mediated by the Hypoxia-Inducible Factors (HIFs).[2][3] HIF-1, a heterodimeric transcription factor, is composed of an oxygen-sensitive α-subunit and a constitutively expressed β-subunit.[3] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it activates the transcription of a wide array of genes, including the potent pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF).[2][4]

This compound, a novel small molecule, has emerged as a potent inhibitor of HIF-1α translation.[4] It was initially investigated for its anti-cancer properties and has since been shown to effectively attenuate angiogenesis in various contexts.[4] This guide will delve into the technical details of this compound's anti-angiogenic effects, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Mechanism of Action: The HIF-1α/VEGF Signaling Axis

This compound exerts its anti-angiogenic effects primarily by targeting the HIF-1α/VEGF signaling pathway.[4] Under hypoxic conditions, which are common in the microenvironment of solid tumors and ischemic tissues, HIF-1α protein levels increase, leading to the upregulation of VEGF. VEGF, in turn, stimulates endothelial cell proliferation, migration, and differentiation, culminating in the formation of new blood vessels.[4][5]

This compound intervenes in this cascade by inhibiting the translation of HIF-1α.[4] This leads to a subsequent reduction in VEGF expression, thereby suppressing the downstream angiogenic processes.[4] Evidence also suggests a potential interplay with reactive oxygen species (ROS), where a positive feedback loop between ROS and VEGF can contribute to angiogenesis.[6] this compound, by inhibiting HIF-1α, may also disrupt this feedback mechanism.[6]

Caption: The inhibitory effect of this compound on the HIF-1α/VEGF signaling pathway.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The efficacy of this compound in inhibiting key angiogenic processes has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Endothelial Cell Viability and Proliferation

| Assay | Cell Type | Treatment | Concentration | Result | Reference |

| CCK8 Assay | HUVEC | This compound | 0, 0.1, 1, 10, 50, 100 µM | No significant cytotoxicity observed at 10 µM. | [4] |

| CCK8 Assay | HUVEC | VEGF + this compound | 10 µM | Significant inhibition of VEGF-induced cell proliferation. | [4] |

| EdU Incorporation | HUVEC | VEGF + this compound | 10 µM | Significant decrease in the percentage of EdU-positive cells. | [4] |

| CCK8 Assay | HUVEC | This compound | 20 µM, 200 µM | Dose-dependent decrease in cell viability. | [6] |

Table 2: Effect of this compound on Endothelial Cell Migration

| Assay | Cell Type | Treatment | Concentration | Result | Reference |

| Scratch Assay | HUVEC | VEGF + this compound | 10 µM | Significant inhibition of VEGF-induced cell migration. | [4] |

| Transwell Assay | HUVEC | VEGF + this compound | 10 µM | Significant reduction in the number of migrated cells. | [4] |

Table 3: Effect of this compound on Endothelial Cell Tube Formation

| Assay | Cell Type | Treatment | Concentration | Result | Reference |

| Tube Formation Assay | HUVEC | VEGF + this compound | 10 µM | Significant decrease in the number of branch points. | [4] |

| Tube Formation Assay | HUVEC | This compound | 20 µM | Significant suppression of tube formation. | [6] |

Table 4: Effect of this compound on HIF-1α and VEGF Expression

| Assay | Model | Treatment | Result | Reference |

| Immunofluorescence | Hypoxic HUVEC | This compound | Diminished fluorescence of HIF-1α and VEGF. | [4] |

| Western Blot | Oxygen-Induced Retinopathy (OIR) Mice | This compound | Downregulation of HIF-1α and VEGF expression in the retina. | [4] |

| Flow Cytometry | HUVEC | This compound | Suppression of VEGF production. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the anti-angiogenic effects of this compound.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis. They are typically cultured in Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% endothelial cell growth supplement. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays

4.2.1. CCK8 Assay:

-

Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours to assess cytotoxicity.[4] For proliferation assays, cells can be co-treated with an angiogenic stimulus like VEGF (e.g., 50 ng/mL) and this compound.

-

Add 10 µL of CCK8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

4.2.2. EdU Incorporation Assay:

-

Seed HUVECs on coverslips in 24-well plates.

-

After treatment with VEGF and/or this compound, add EdU (5-ethynyl-2´-deoxyuridine) to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and perform the click reaction to label the incorporated EdU with a fluorescent dye according to the manufacturer's instructions.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the percentage of EdU-positive cells using a fluorescence microscope.

Cell Migration Assays

4.3.1. Scratch (Wound Healing) Assay:

-

Grow HUVECs to a confluent monolayer in 6-well plates.

-

Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing VEGF and/or this compound.

-

Capture images of the scratch at 0 hours and after a defined period (e.g., 12 or 24 hours).

-

Measure the width of the scratch at multiple points and calculate the migration rate or the percentage of wound closure.

4.3.2. Transwell Migration Assay:

-

Use Transwell inserts with an 8 µm pore size membrane.

-

Seed HUVECs in the upper chamber in serum-free medium.

-

Add medium containing a chemoattractant (e.g., VEGF) with or without this compound to the lower chamber.

-

Incubate for a specified time (e.g., 12-24 hours) to allow cell migration through the membrane.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[1]

-

Thaw Matrigel or a similar basement membrane matrix on ice and coat the wells of a 96-well plate.[6]

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[6]

-

Harvest HUVECs and resuspend them in medium containing the desired treatments (e.g., VEGF and/or this compound).

-

Seed the cells onto the solidified Matrigel at a density of 1.5-2.5 x 10⁴ cells/well.[6]

-

Incubate for 4-12 hours to allow for tube formation.

-

Visualize and photograph the tube-like structures using a phase-contrast microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.

Caption: Workflow for the in vitro tube formation assay.

Western Blot Analysis

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a potent inhibitor of angiogenesis, acting through the suppression of the HIF-1α/VEGF signaling pathway. Its ability to inhibit endothelial cell proliferation, migration, and tube formation underscores its therapeutic potential for a range of angiogenesis-dependent diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's anti-angiogenic properties.

Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in relevant animal models of cancer and ischemic retinopathies. Further elucidation of the downstream targets of the HIF-1α pathway that are affected by this compound could provide a more comprehensive understanding of its mechanism of action. Additionally, exploring potential synergistic effects of this compound with other anti-angiogenic agents or conventional therapies could open new avenues for combination treatments. The continued investigation of this compound is warranted to fully assess its promise as a novel anti-angiogenic therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypoxia-Induced Angiogenesis: Good and Evil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting hypoxia signaling pathways in angiogenesis [frontiersin.org]

- 4. A Novel Hypoxia-inducible Factor 1α Inhibitor this compound Attenuates Oxygen-induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Melatonin restricts the viability and angiogenesis of vascular endothelial cells by suppressing HIF-1α/ROS/VEGF - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Preclinical Profile of KC7f2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to KC7f2

This compound is a small molecule compound identified as a potent inhibitor of the HIF-1 signaling pathway.[1][2] It functions by selectively suppressing the translation of HIF-1α protein, a key mediator of the cellular response to hypoxia, without altering its mRNA transcription or the rate of protein degradation.[3][4] This mechanism of action has positioned this compound as a valuable tool for investigating the role of the HIF-1 pathway in various pathological conditions and as a potential therapeutic agent, particularly in oncology and diseases characterized by neovascularization.[5][6][7]

In Vitro Activity of this compound

The in vitro effects of this compound have been characterized in a variety of cell lines, demonstrating its inhibitory effect on the HIF-1 pathway and its cytotoxic potential, which is often enhanced under hypoxic conditions.

| Parameter | Cell Line(s) | Value | Conditions | Reference |

| HIF-1 Inhibition (IC50) | LN229-HRE-AP | 20 µM | Hypoxia (1% O2) | [1][2] |

| Cytotoxicity (IC50) | MCF7, LNZ308, A549, U251MG, LN229 | 15-25 µM | Normoxia/Hypoxia | [2] |

| Non-cytotoxic Concentration | Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | 24 hours | [6][8] |

In Vivo Efficacy of this compound

This compound has been evaluated in several preclinical animal models, where it has shown therapeutic potential in various disease states. The typical route of administration in these studies is intraperitoneal injection.

| Animal Model | Species | Dosing Regimen | Key Findings | Reference |

| Oxygen-Induced Retinopathy (OIR) | Mouse | 10 mg/kg/day, IP | Attenuated pathological retinal neovascularization. | [6] |

| Pentylenetetrazole (PTZ) Kindling Epilepsy Model | Rat | Not specified | Significantly shortened the latent period. | [5] |

| Lithium-Pilocarpine Epilepsy Model | Rat | Not specified | Increased the rate of spontaneous recurrent seizures in the chronic stage. | [5] |

| Hypoxia-Induced Cardiac Dysfunction | Mouse | 10 mg/kg/day, IP | Prevented cardiac dysfunction and improved glucose metabolism. | [9] |

| HTRA1-Induced Retinal Dysfunction | Mouse | 10 mg/kg, IP | Inhibited retinal pigment epithelial cell senescence. | [9] |

Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by inhibiting the translation of HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metabolism. This compound disrupts this process by suppressing the phosphorylation of key regulators of protein synthesis, namely the eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase (S6K).[7][10]

Experimental Protocols

In Vivo Evaluation in an Oxygen-Induced Retinopathy (OIR) Mouse Model

This protocol is a representative example of how the in vivo efficacy of this compound can be assessed.

Methodology:

-

Animal Model: C57BL/6J mouse pups and their nursing mothers are exposed to a hyperoxic environment (75% oxygen) from postnatal day 7 (P7) to P12. At P12, they are returned to a normoxic (room air) environment to induce retinal neovascularization.

-

Drug Administration: this compound is first dissolved in dimethyl sulfoxide (DMSO) and then diluted with phosphate-buffered saline (PBS). The final solution is administered to the mouse pups via intraperitoneal injection at a dose of 10 mg/kg/day from P12 to P16.

-

Tissue Collection and Analysis: At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, and flat-mounts are prepared for analysis.

-

Immunofluorescence: The retinal flat-mounts are stained with fluorescently labeled antibodies against markers of blood vessels (e.g., isolectin B4) to visualize the retinal vasculature.

-

Quantification: The extent of retinal neovascularization is quantified by measuring the area of neovascular tufts using imaging software.

In Vitro Western Blot Analysis of HIF-1α Protein Levels

This protocol describes a standard method to determine the effect of this compound on HIF-1α protein expression in cultured cells.

Methodology:

-

Cell Culture and Treatment: Human cancer cells (e.g., LN229 glioma cells) are cultured in appropriate media. The cells are then treated with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) and incubated under hypoxic conditions (1% O2) for a specified period (e.g., 6 hours).

-

Protein Extraction: Following incubation, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. A loading control, such as β-actin, is also probed to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for the detection of the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the HIF-1α protein bands is quantified and normalized to the loading control to determine the dose-dependent effect of this compound on HIF-1α protein levels.[1]

Conclusion

This compound is a valuable research tool for studying the HIF-1 pathway and shows promise as a therapeutic candidate in preclinical models of cancer and ischemic diseases. Its ability to inhibit HIF-1α translation provides a distinct mechanism of action. However, a comprehensive understanding of its pharmacokinetic properties is crucial for its further development as a clinical candidate. Future studies are warranted to elucidate the absorption, distribution, metabolism, and excretion of this compound to better inform its therapeutic potential and safety profile.

References

- 1. A Novel Hypoxia-inducible Factor 1α Inhibitor this compound Attenuates Oxygen-induced Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. glpbio.com [glpbio.com]

- 5. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. HIF-1α Translation Inhibitor, this compound The HIF-1α Translation Inhibitor, this compound, also referenced under CAS 927822-86-4, controls the biological activity of HIF-1α. This small molecule/inhibitor is primarily used for Cell Structure applications. | 927822-86-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Gene Expression Analysis of KC7f2 Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC7f2 is a small molecule inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen conditions (hypoxia). By selectively inhibiting the translation of HIF-1α protein, this compound presents a promising therapeutic strategy for targeting tumors and other diseases characterized by hypoxic microenvironments. This technical guide provides a comprehensive overview of the analysis of this compound's effects on its target gene expression, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of HIF-1α protein synthesis.[1] Unlike other agents that may affect HIF-1α transcription or protein stability, this compound specifically targets the translation process.[2] This is achieved through the suppression of the phosphorylation of key regulators of protein synthesis, namely the eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and the p70 S6 kinase (p70 S6K).[1] Under hypoxic conditions, the mTOR pathway typically phosphorylates these factors, leading to the initiation of HIF-1α translation. This compound intervenes in this process, leading to a dose-dependent reduction in HIF-1α protein levels without altering its mRNA levels.[2][3]

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the biological effects of this compound as reported in the scientific literature.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |

| MCF7 | Breast Cancer | ~15 - 25 | 72 | Sulforhodamine B |

| LNZ308 | Glioma | ~15 - 25 | 72 | Sulforhodamine B |

| A549 | Lung Cancer | ~15 - 25 | 72 | Sulforhodamine B |

| U251MG | Glioma | ~15 - 25 | 72 | Sulforhodamine B |

| LN229 | Glioma | ~15 - 25 | 72 | Sulforhodamine B |

Data compiled from multiple sources indicating a general IC50 range.[2][3]

Table 2: Effect of this compound on HIF-1α Protein Levels

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on HIF-1α Protein |

| LN229 | 0 - 80 | 6 (under hypoxia) | Dose-dependent reduction |

| LN229 | >20 | 6 (under hypoxia) | Strong decrease |

| U251MG, MCF7, PC3, LNZ308 | 40 | 8 or 24 (under hypoxia) | Significant reduction |

This table summarizes the observed effects on HIF-1α protein levels.[2][4]

Table 3: Qualitative Summary of this compound's Effect on HIF-1α Target Gene Expression

| Target Gene | Function | Effect of this compound |

| Carbonic Anhydrase IX (CA IX) | pH regulation, cell adhesion | Inhibition of expression[1][5] |

| Matrix Metalloproteinase 2 (MMP2) | Extracellular matrix remodeling, invasion | Inhibition of expression[1][5] |

| Endothelin 1 | Vasoconstriction, cell proliferation | Inhibition of expression[1][5] |

| Enolase 1 | Glycolysis | Inhibition of expression[1][5] |

| Vascular Endothelial Growth Factor (VEGF) | Angiogenesis | Inhibition of expression[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to analyze the effects of this compound.

Cell Culture and Hypoxia Induction

-

Cell Lines: Human cancer cell lines such as LN229 (glioma), MCF7 (breast cancer), or A549 (lung cancer) can be used.

-

Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Hypoxia Induction: For hypoxia experiments, place cells in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration.

Western Blot Analysis for HIF-1α

-

Cell Lysis: After treatment with this compound under hypoxic conditions, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 7.5% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit polyclonal) overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

RNA Extraction: Following this compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., CA9, MMP2, VEGF) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Thermal Cycling: Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound in the HIF-1α signaling pathway.

Caption: Experimental workflow for Western blot analysis of HIF-1α.

Caption: Experimental workflow for qRT-PCR analysis of target genes.

Conclusion

This compound is a valuable tool for studying the roles of HIF-1α in various pathological processes and holds potential as a therapeutic agent. This guide provides a foundational understanding of its mechanism and the experimental approaches required to analyze its impact on target gene expression. The provided protocols and data summaries serve as a resource for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of inhibiting the HIF-1α pathway.

References

Preliminary Studies on KC7f2 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on KC7f2, a novel small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), and its effects on various cancer cell lines. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Findings and Mechanism of Action

This compound has been identified as a potent inhibitor of the HIF-1 pathway.[1][2] Its primary mechanism of action is the downregulation of HIF-1α protein synthesis.[1][2] This inhibitory effect is achieved through the suppression of the phosphorylation of key regulators of protein translation, namely the eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase (p70S6K), which are downstream effectors of the mTOR signaling pathway.[1][2] Notably, this compound's cytotoxic effects are more pronounced under hypoxic conditions, a state common in the tumor microenvironment.[1]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across a range of cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Notes |

| LN229-HRE-AP | Glioblastoma | 20 | HIF-1 Reporter Assay | Stably transfected with a hypoxia-responsive alkaline phosphatase reporter gene. |

| MCF7 | Breast Cancer | ~15-25 | Sulforhodamine B (SRB) Assay | 72-hour treatment. |

| LNZ308 | Glioblastoma | ~15-25 | Sulforhodamine B (SRB) Assay | 72-hour treatment. |

| A549 | Lung Cancer | ~15-25 | Sulforhodamine B (SRB) Assay | 72-hour treatment. |

| U251MG | Glioblastoma | ~15-25 | Sulforhodamine B (SRB) Assay | 72-hour treatment. |

| LN229 | Glioblastoma | ~15-25 | Sulforhodamine B (SRB) Assay | 72-hour treatment. |

| PC3 | Prostate Cancer | Not explicitly quantified, but showed decreased HIF-1α levels. | Western Blot | Treated with 40 µM this compound for 8 or 24 hours under hypoxia. |

Data compiled from Narita et al., Clinical Cancer Research, 2009.[1]

Experimental Protocols

Detailed methodologies for the key experiments performed in the preliminary studies of this compound are provided below.

Cell Culture and Hypoxia Induction

-

Cell Lines: Human glioma (LN229, U251MG, LNZ308), breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549) cell lines were utilized.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Hypoxia Induction: For hypoxic conditions, cells were placed in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2.

Western Blot Analysis for HIF-1α and Signaling Proteins

This protocol was adapted from the methodologies described in the initial this compound studies.

-

Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) were separated on a 7.5% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the following primary antibodies diluted in blocking buffer:

-

Mouse anti-HIF-1α (1:1000 dilution)

-

Rabbit anti-phospho-4EBP1 (1:1000 dilution)

-

Rabbit anti-4EBP1 (1:1000 dilution)

-

Rabbit anti-phospho-p70S6K (1:1000 dilution)

-

Rabbit anti-p70S6K (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit, 1:2000 dilution).

-

Detection: After further washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay measures cell density based on the measurement of cellular protein content.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Drug Treatment: Cells were treated with various concentrations of this compound and incubated for 72 hours under either normoxic or hypoxic conditions.

-

Cell Fixation: The media was removed, and the cells were fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates were washed with water and air-dried. Cells were then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye was removed by washing five times with 1% acetic acid.

-

Solubilization: The plates were air-dried, and the protein-bound dye was solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The optical density was read at 515 nm using a microplate reader. The percentage of cell survival was calculated relative to untreated control cells.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits HIF-1α translation by blocking the mTOR signaling pathway.

References

Methodological & Application

Application Notes and Protocols for KC7F2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and use of KC7F2, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), in cell culture experiments.

Introduction

This compound is a small molecule that inhibits the translation of HIF-1α, a key transcription factor in the cellular response to hypoxia.[1][2] By down-regulating HIF-1α protein synthesis, this compound effectively blocks the expression of HIF target genes, such as carbonic anhydrase IX and MMP2.[3] This inhibitory action makes this compound a valuable tool for studying hypoxic signaling pathways and a potential therapeutic agent in cancer research.[4][5] It has demonstrated cytotoxic effects in various cancer cell lines, with this effect being more pronounced under hypoxic conditions.[4][6]

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid and requires dissolution in an appropriate solvent for use in cell culture.[7] Its solubility is a critical factor for preparing stock solutions and ensuring accurate dosing in experiments.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |

| DMSO | 100 | 175.32 | [8] |

| DMSO | 57.04 | 100 | |

| DMSO | ≥ 32 | ≥ 56.10 | [4] |

| DMSO | 14 | - | [2][7] |

| Dimethylformamide (DMF) | 20 | - | [2][7] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 | - | [2][7] |

| Water | Insoluble | Insoluble | [8] |

| Ethanol | Insoluble | Insoluble | [6][8] |

Note: The molecular weight of this compound is approximately 570.38 g/mol . Batch-specific molecular weights may vary. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[8]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Aseptically weigh the required amount of this compound powder. For 1 mL of a 100 mM stock solution, 57.04 mg of this compound is needed.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube. To aid dissolution, it is recommended to purge the solvent with an inert gas.[7]

-

Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4]

-